molecular formula C13H15N3O B583189 2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine CAS No. 1797979-39-5

2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine

Cat. No.: B583189
CAS No.: 1797979-39-5
M. Wt: 229.283
InChI Key: PRWWNZHYITWHFH-UHFFFAOYSA-N
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Description

2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine, identified by CAS number 1797979-39-5 and molecular formula C₁₃H₁₅N₃O, is a high-purity pyridine derivative of significant interest in medicinal chemistry and neuroscience research . This compound, with a molecular weight of 229.28, is part of a critical class of amino-pyridine derivatives that serve as key intermediates in the synthesis and investigation of novel non-nucleoside adenosine receptor (AR) agonists . Adenosine A1 receptor activation is a well-established therapeutic strategy for its neuroprotective and anticonvulsant effects, offering potential in managing pharmaco-resistant epilepsy by modulating synaptic transmission to reduce neuronal excitability and seizure propagation . As a research chemical, it provides a valuable scaffold for exploring structure-activity relationships (SAR) in the development of central nervous system (CNS)-active ligands. Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-15-12-7-10(8-16-13(12)14)9-3-5-11(17-2)6-4-9/h3-8,15H,1-2H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWWNZHYITWHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC(=C1)C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-aminopyridine under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its catalytic activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

Core Pyridine Backbone

The pyridine core is shared with compounds such as Q2 (2-amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl)-1-(4-substituted phenyl)-hexahydroquinoline-3-carbonitrile) and Q12 (methoxy-substituted analog). These analogs feature additional fused rings (hexahydroquinoline) and varied substituents (e.g., nitro, chloro, or methoxy groups) that modulate reactivity and bioactivity .

Methoxyphenyl Substituent

The 4'-methoxyphenyl group in the target compound is structurally analogous to:

  • Compound 12 (): Contains a 4-methoxyphenyl group linked to a pyrimidine-thiazole-pyrrolo system.
  • Cyanopyridine derivatives (): 2-Amino-6-aryl-4-(4'-(p-chlorobenzyloxy)-3'-methoxyphenyl) analogs.

The methoxy group enhances solubility and may improve binding to biological targets, as seen in β-carboline-hydroxamate derivatives where methoxyphenyl groups increased HDAC inhibition and antiproliferative activity .

Physicochemical Properties

Melting Points
  • Target Compound : Data unavailable.
  • Analogs: Q2 (nitro-substituted): M.P. 278–282°C . Q12 (methoxy-substituted): M.P. 288–292°C . Cyanopyridine derivatives (): M.P. ~259–261°C.

Methoxy groups generally increase melting points compared to nitro or chloro substituents due to stronger intermolecular interactions .

Molecular Weight and Elemental Composition
  • Target Compound : Mol. Wt. 237.28 (C: 65.81%, H: 6.37%, N: 17.71%, O: 10.10%).
  • Analogs :
    • Q2: Mol. Wt. 497 (C: 65.13%, H: 4.05%, N: 14.06%) .
    • Q12: Mol. Wt. 525 (C: 68.05%, H: 5.57%, N: 10.67%) .

The target compound’s simpler structure results in lower molecular weight and higher nitrogen content compared to hexahydroquinoline derivatives.

Spectroscopic Characteristics

Infrared (IR) Spectroscopy
  • Target Compound : Expected N-H stretches (~3300–3500 cm⁻¹), aromatic C-H (~3000–3100 cm⁻¹), and C-O-C (methoxy, ~1250 cm⁻¹).
  • Analogs :
    • Q2: N-H asym/sym stretches at 3479/3323 cm⁻¹; C=O at 1672 cm⁻¹ .
    • Q12: C-O-C asym/sym stretches at 1252/1015 cm⁻¹ .
¹H NMR
  • Target Compound : Anticipated signals for aromatic protons (δ 6.5–8.0 ppm), methoxy (δ ~3.8 ppm), and NH₂/CH₃ groups.
  • Analogs: Q12: Methoxy at δ 3.82 ppm; NH₂ at δ 5.39 ppm . Cyanopyridine derivatives (): Aromatic protons at δ 7.18–7.79 ppm.
Antimicrobial Potential
  • Analogs: Hexahydroquinoline derivatives (): Moderate activity against E. coli and S. aureus (MIC: 25–50 µg/mL). Cyanopyridine derivatives (): Zone of inhibition up to 22 mm against bacterial strains.
  • Target Compound : The methoxyphenyl group may enhance membrane penetration, but the absence of a fused ring system (unlike Q2 or Q12) could reduce potency .
HDAC Inhibition and Antiproliferation

β-Carboline derivatives with methoxyphenyl groups () showed enhanced HDAC inhibition (IC₅₀: 0.5–2.0 µM) and antiproliferative activity (IC₅₀: 5–10 µM). The target compound’s amino and methoxy groups could similarly modulate enzyme interactions .

Biological Activity

2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine is a compound belonging to the class of amino-substituted pyridines, which are recognized for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with amino and methylamino groups at specific positions, along with a methoxyphenyl group. The structural characteristics play a significant role in determining its biological interactions.

Property Details
Chemical Formula C12H15N3O
Molecular Weight 217.27 g/mol
Functional Groups Amino, methylamino, methoxyphenyl

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to interact with DNA, leading to potential mutagenic effects. Specifically, N-acetoxy derivatives of this compound can form adducts with deoxyguanosine, raising concerns regarding its carcinogenic potential.

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown selective action against leukemia and prostate cancer cells, with IC50 values indicating its potency in inhibiting cell growth .

The mechanism by which this compound exerts its biological effects involves:

  • DNA Interaction : The compound's metabolites can bind to DNA, potentially leading to mutations.
  • Enzyme Inhibition : It may inhibit specific enzymes related to cell proliferation and survival pathways, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

  • Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of the compound against several human cancer cell lines, including A549 (lung), HeLa (cervical), and Karpas299 (lymphoma). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner .
  • Mutagenicity Assessment : Another research focused on the mutagenic potential of the compound by examining its interaction with deoxyribonucleic acid (DNA). The formation of DNA adducts was confirmed through various biochemical assays, suggesting that while the compound has therapeutic potential, caution is warranted due to its mutagenic properties .

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. Key steps include:

  • Formation of the Pyridine Ring : Utilizing starting materials such as 4-methoxybenzaldehyde and appropriate amines.
  • Substitution Reactions : Introducing amino and methylamino groups at designated positions on the pyridine ring.

Q & A

Basic: What synthetic methodologies are recommended for 2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine, and how can reaction conditions be optimized?

Answer:

  • Multi-step synthesis : Begin with a Suzuki-Miyaura coupling to introduce the 4'-methoxyphenyl group to a pyridine precursor. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize solvent systems (e.g., DMF/water) for cross-coupling efficiency .
  • Amino group functionalization : Introduce methylamino and amino groups via nucleophilic substitution or reductive amination. Control temperature (60–80°C) and reaction time (12–24 hrs) to minimize byproducts .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5) .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict bioactivity and target interactions?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., CYP1B1). Prioritize pyridine ring interactions with heme iron and hydrophobic pockets .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze charge distribution. Pyridine’s nitrogen and methoxyphenyl groups often act as electron donors, enhancing binding affinity .
  • Validation : Compare computational IC₅₀ predictions with experimental enzyme inhibition assays (e.g., EROD assay for CYP1B1) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyphenyl at C5, methylamino at C3). Key signals: δ ~6.8–7.4 ppm (aromatic protons), δ ~3.8 ppm (methoxy group) .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹ for amino groups) and C=N/C-O vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z ~270–280 [M+H]⁺) .

Advanced: How to resolve contradictions in reported inhibitory activity data across studies?

Answer:

  • Assay standardization : Compare IC₅₀ values using identical enzyme sources (e.g., recombinant CYP1B1 vs. cell lysates). Note variations in substrate concentrations (e.g., ethoxyresorufin in EROD assays) .
  • Structural benchmarking : Cross-reference substituent effects (e.g., C2 vs. C3 pyridine substitutions reduce CYP1B1 inhibition by 10-fold ).
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to account for batch-to-batch variability in compound purity .

Basic: What stability considerations are critical under varying pH and temperature?

Answer:

  • pH stability : Avoid strongly acidic conditions (pH <3), which may protonate the pyridine nitrogen, leading to decomposition. Neutral to slightly basic conditions (pH 7–9) enhance stability .
  • Thermal stability : Store at –20°C in inert atmospheres. Degradation above 80°C is observed via TGA/DSC .
  • Light sensitivity : Protect from UV exposure to prevent photolysis of the methoxyphenyl group .

Advanced: How to design derivatives for improved selectivity against targets like CYP1B1?

Answer:

  • Substituent engineering : Replace methoxy with bulkier groups (e.g., ethoxy) to enhance steric hindrance against off-target enzymes. C2-position modifications improve CYP1B1 selectivity by 7.5-fold vs. non-steroidal inhibitors .
  • Bioisosteric replacement : Substitute the methylamino group with fluorinated analogs to modulate electron density and binding kinetics .
  • Pharmacophore mapping : Use MOE or Schrödinger to align derivatives with CYP1B1’s active site topology, prioritizing H-bond donors and π-π stacking .

Basic: Which purification methods ensure high post-synthetic yield and purity?

Answer:

  • Flash chromatography : Use gradient elution (5% → 30% ethyl acetate in hexane) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation. Yield increases by ~15% with slow cooling .
  • HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for ≥95% purity .

Advanced: How do structural modifications influence interactions with biological targets?

Answer:

  • Steric effects : C3 methylamino groups reduce CYP1B1 inhibition (IC₅₀ ~0.11 μM) compared to C2 analogs (IC₅₀ ~0.011 μM) due to suboptimal alignment with the heme pocket .
  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring enhance DNA intercalation potency by 20% via charge transfer .
  • Hybrid derivatives : Fusion with imidazo[4,5-b]pyridine scaffolds improves antitumor activity (e.g., 50% growth inhibition at 10 μM ).

Basic: How to validate compound identity and purity post-synthesis?

Answer:

  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
  • Melting point : Compare observed mp (e.g., 180–182°C) with literature data to detect impurities .
  • HPLC-DAD : Use UV spectra (λmax ~260 nm for pyridine derivatives) to verify homogeneity .

Advanced: How to analyze non-linear substituent effects in structure-activity relationships (SAR)?

Answer:

  • Free-Wilson analysis : Decompose activity contributions of individual substituents (e.g., methoxyphenyl contributes 70% of CYP1B1 inhibition ).
  • 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields to predict activity cliffs .
  • Machine learning : Train random forest models on datasets with ≥50 derivatives to identify non-additive interactions (e.g., methylamino + methoxy synergy) .

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